molecular formula C64H86Br4O4 B14211572 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} CAS No. 593157-04-1

1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}

Cat. No.: B14211572
CAS No.: 593157-04-1
M. Wt: 1239.0 g/mol
InChI Key: KVAVTZIHEQEMFW-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and hexyl groups attached to a central phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} typically involves multiple steps, starting with the preparation of the core phenylene structure. The hexyl groups are then introduced through a series of substitution reactions, often using bromine as a halogenating agent. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove bromine atoms or to alter the hexyl groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis[bis[4-[(6-bromohexyl)oxy]-3,5-dimethylphenyl]methyl]: A structurally similar compound with potential overlapping applications.

    Other brominated phenylene derivatives: Compounds with similar bromine and phenylene structures but different substituents.

Uniqueness

1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} is unique due to its specific combination of bromine atoms and hexyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity.

Properties

CAS No.

593157-04-1

Molecular Formula

C64H86Br4O4

Molecular Weight

1239.0 g/mol

IUPAC Name

5-[[4-[bis[4-(6-bromohexoxy)-3,5-dimethylphenyl]methyl]phenyl]-[4-(6-bromohexoxy)-3,5-dimethylphenyl]methyl]-2-(6-bromohexoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C64H86Br4O4/c1-45-37-55(38-46(2)61(45)69-33-21-13-9-17-29-65)59(56-39-47(3)62(48(4)40-56)70-34-22-14-10-18-30-66)53-25-27-54(28-26-53)60(57-41-49(5)63(50(6)42-57)71-35-23-15-11-19-31-67)58-43-51(7)64(52(8)44-58)72-36-24-16-12-20-32-68/h25-28,37-44,59-60H,9-24,29-36H2,1-8H3

InChI Key

KVAVTZIHEQEMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCCBr)C)C(C2=CC=C(C=C2)C(C3=CC(=C(C(=C3)C)OCCCCCCBr)C)C4=CC(=C(C(=C4)C)OCCCCCCBr)C)C5=CC(=C(C(=C5)C)OCCCCCCBr)C

Origin of Product

United States

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